molecular formula C7H13IO3 B13313938 3-Iodo-4-(2-methoxyethoxy)oxolane

3-Iodo-4-(2-methoxyethoxy)oxolane

Cat. No.: B13313938
M. Wt: 272.08 g/mol
InChI Key: FDJQWYYPPXKJAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(2-methoxyethoxy)oxolane typically involves the iodination of a precursor compound. One common method is the reaction of 4-(2-methoxyethoxy)oxolane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective iodination of the oxolane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(2-methoxyethoxy)oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

3-Iodo-4-(2-methoxyethoxy)oxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-4-(2-methoxyethoxy)oxolane involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The methoxyethoxy group can also affect the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-(2-methoxyethoxy)oxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties. The combination of the oxolane ring and the methoxyethoxy group also contributes to its unique behavior in various chemical reactions .

Properties

Molecular Formula

C7H13IO3

Molecular Weight

272.08 g/mol

IUPAC Name

3-iodo-4-(2-methoxyethoxy)oxolane

InChI

InChI=1S/C7H13IO3/c1-9-2-3-11-7-5-10-4-6(7)8/h6-7H,2-5H2,1H3

InChI Key

FDJQWYYPPXKJAK-UHFFFAOYSA-N

Canonical SMILES

COCCOC1COCC1I

Origin of Product

United States

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